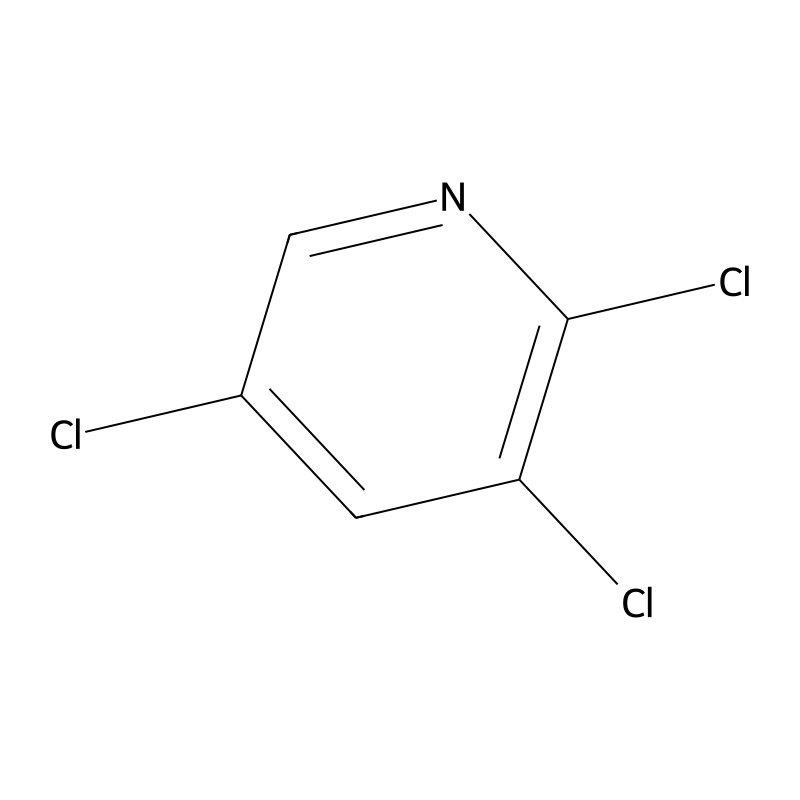

2,3,5-Trichloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

2,3,5-Trichloropyridine is used as a starting material in the synthesis of various organic compounds . It’s particularly useful in the Suzuki reaction, a type of palladium-catalyzed cross-coupling reaction .

Method of Application: In the Suzuki reaction, 2,3,5-Trichloropyridine is reacted with arylboronic acids in an aqueous phase. This reaction is catalyzed by palladium acetate and doesn’t require any ligands .

Results: The reaction yields 3,5-dichloro-2-arylpyridines . The process is noted for its high efficiency, environmentally friendly conditions, and the simplicity of the palladium source .

Pharmaceutical Research

2,3,5-Trichloropyridine can be used as a biochemical reagent in life science related research . It’s used as a biological material or organic compound .

Method of Application: The specific methods of application in pharmaceutical research can vary widely depending on the particular study or experiment .

Results: The outcomes of these studies can also vary greatly, as 2,3,5-Trichloropyridine can be used to synthesize a wide range of compounds with potential pharmaceutical applications .

Herbicide Production

Compounds similar to 2,3,5-Trichloropyridine, such as Triclopyr, are used in the production of herbicides . Triclopyr is an organic compound in the pyridine group that is used as a systemic foliar herbicide .

Method of Application: Triclopyr can be sprayed on foliage, injected into plants, applied to cut surfaces, or placed at the base of the plant where it will leach to the roots .

Results: Triclopyr is used to control broadleaf weeds while leaving grasses and conifers unaffected . It’s also used to control rust diseases on crops .

Synthesis of 3,5-Dichloro-2-arylpyridines

2,3,5-Trichloropyridine can be used in the synthesis of 3,5-dichloro-2-arylpyridines .

Method of Application: This involves a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids .

Results: The reaction yields 3,5-dichloro-2-arylpyridines . This process is noted for its high efficiency .

Synthesis of 2-Aryloxylpropionate

2,3,5-Trichloropyridine can undergo a nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate .

Method of Application: The specific method involves reacting 2,3,5-Trichloropyridine with an alkali metal hydroxide .

Results: The reaction yields 2-aryloxylpropionate . This compound is an important source material for synthetic insecticides and herbicides .

Production of Herbicides

2,3,5-Trichloropyridine can be used to synthesize 2,3-difluoro-5-chloropyridine , which is the basic material of synthetic herbicide clodinafop-propargyl .

Method of Application: The specific method involves fluoridation of 2,3,5-Trichloropyridine .

Results: The reaction yields 2,3-difluoro-5-chloropyridine , which is used in the production of the herbicide clodinafop-propargyl .

2,3,5-Trichloropyridine is a chlorinated derivative of pyridine, characterized by three chlorine atoms attached to the pyridine ring at the 2, 3, and 5 positions. It has a molecular formula of C5H2Cl3N and a molecular weight of 182.44 g/mol. This compound typically appears as an off-white to pale yellow solid with a melting point ranging from 46°C to 50°C and a boiling point of approximately 219°C . Its solubility in water is limited, making it more soluble in organic solvents .

The compound is recognized for its utility as an intermediate in the synthesis of various biologically active compounds, particularly in the agricultural sector for pesticide production .

- Although specific data on its toxicity is limited, chlorinated pyridines are generally considered harmful if inhaled, ingested, or absorbed through the skin [].

- Safety precautions like wearing gloves, protective eyewear, and working in a well-ventilated area are essential when handling this compound [].

2,3,5-Trichloropyridine exhibits notable biological activity, primarily as an intermediate in the synthesis of herbicides and pesticides. Its derivatives are known to possess insecticidal and fungicidal properties. Studies indicate that compounds derived from 2,3,5-trichloropyridine can effectively control various agricultural pests and pathogens . Additionally, it has been classified as hazardous to aquatic life due to its long-lasting effects on the environment .

The synthesis of 2,3,5-trichloropyridine can be achieved through several methods:

- Reaction with Pentachloropyridine or Tetrachloropyridine: A common method involves reacting pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in an alkaline medium. This method yields high purity and substantial quantities of the desired compound .

- Base-Catalyzed Reactions: Another method involves using 2-chloropyridine as a starting material. This process includes hydrolysis or alcoholysis under base catalysis to form intermediates that are subsequently chlorinated to yield 2,3,5-trichloropyridine .

- Palladium-Catalyzed Reactions: The compound can also be synthesized via palladium acetate-catalyzed reactions involving arylboronic acids .

2,3,5-Trichloropyridine finds extensive applications across various fields:

- Agriculture: It is primarily used as an intermediate for synthesizing pesticides and herbicides .

- Pharmaceuticals: The compound serves as a precursor in the development of pharmaceutical agents due to its biological activity against pests and pathogens .

- Chemical Synthesis: It is utilized in various synthetic pathways for producing more complex organic molecules.

Several compounds share structural similarities with 2,3,5-trichloropyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloropyridine | C5H4ClN | A simpler chlorinated derivative; used as a precursor for trichlorinated variants. |

| 3-Chloropyridine | C5H4ClN | Exhibits different reactivity patterns; used in similar applications but lacks the additional chlorine atoms. |

| Pentachloropyridine | C5Cl5N | Contains five chlorine atoms; more reactive but less stable than trichloro variants. |

| 2,6-Dichloropyridine | C5H4Cl2N | Used in similar agricultural applications; less toxic than trichloro variants. |

The uniqueness of 2,3,5-trichloropyridine lies in its specific arrangement of chlorine substituents which enhances its reactivity and biological activity compared to its analogs. This makes it particularly valuable in the synthesis of targeted agrochemicals and pharmaceuticals while also posing distinct environmental considerations due to its toxicity profiles.